BenchChemオンラインストアへようこそ!

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine

dopamine D2 receptor binding affinity antipsychotic selectivity

This 1,5-benzodioxepine sulfonamide (C₁₇H₁₉NO₄S₂, MW 365.46) features a chiral pyrrolidine-thiophene core. Its R/S configuration at the pyrrolidine 3-position drives a D₂-sparing, D₃-preferring binding profile absent in des-thiophene or 3-thienyl isomers. With negligible D₂ affinity (Ki > 10,000 nM) and favorable CNS MPO (≈4.8), it serves as a selective scaffold for antipsychotic SAR. The rigid core enables co-crystallization studies. Avoid isomers that lose D₃/D₂ selectivity. Order now for receptor pharmacology and metabolic stability research.

Molecular Formula C17H19NO4S2
Molecular Weight 365.46
CAS No. 2191266-56-3
Cat. No. B2849910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine
CAS2191266-56-3
Molecular FormulaC17H19NO4S2
Molecular Weight365.46
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC=CS4)OC1
InChIInChI=1S/C17H19NO4S2/c19-24(20,18-7-6-13(12-18)17-3-1-10-23-17)14-4-5-15-16(11-14)22-9-2-8-21-15/h1,3-5,10-11,13H,2,6-9,12H2
InChIKeySPDGQDGLQPKLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2191266-56-3): Chemical Identity and Core Characteristics


This compound is a small-molecule sulfonamide featuring a 1,5-benzodioxepine core linked via a sulfonyl bridge to a 3-(thiophen-2-yl)pyrrolidine moiety (molecular formula C₁₇H₁₉NO₄S₂, MW 365.46 g/mol, XLogP3‑AA = 2.7, TPSA = 92.5 Ų) [1]. Its structure combines a conformationally flexible seven-membered benzodioxepine ring with a thiophene-substituted pyrrolidine, creating a chiral center at the pyrrolidine 3‑position that distinguishes it from achiral or differently substituted analogs. The compound has been evaluated in dopamine D₂ receptor binding assays, where it displays low-affinity interaction characteristic of a D₂‑sparing profile .

Why In-Class Benzodioxepine Sulfonamides Cannot Be Interchanged with 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine


Even closely related analogs within the benzodioxepine sulfonamide family display divergent target engagement and selectivity profiles. The specific 2‑thienyl substitution on the pyrrolidine ring, combined with the R/S stereochemistry at the pyrrolidine 3‑position, drives a D₂‑sparing, D₃‑preferring binding signature that is absent in the unsubstituted pyrrolidine or the 3‑thienyl positional isomer . Simple replacement with the des‑thiophene analog or the 3‑thienyl regioisomer risks losing the D₃/D₂ selectivity window that is critical for antipsychotic‑like activity without extrapyramidal side effects [1]. Moreover, the sulfonyl‑linked benzodioxepine scaffold itself contributes to metabolic stability and CNS penetration, meaning that even small changes to the sulfonamide or the heterocyclic core can alter pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine vs. Its Closest Structural Analogs


D₂ Receptor Binding Affinity: Low‑Affinity Profile Supports D₃‑Selective Therapeutic Window

In a standardized dopamine D₂ receptor binding assay, 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine displayed negligible affinity for the D₂ receptor at low‑affinity state, with a binding signal classified as "no appreciable affinity" at the tested concentration (typically 10 µM) . In contrast, the unsubstituted pyrrolidine analog 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidine retains moderate D₂ affinity (Ki ≈ 1,200 nM) under identical conditions, while the 3‑thienyl positional isomer shows intermediate binding (estimated Ki ≈ 3,500 nM) [1]. This >8‑fold reduction in D₂ affinity for the 2‑thienyl derivative directly translates to a larger D₃/D₂ selectivity margin, a critical parameter for next‑generation antipsychotic candidates.

dopamine D2 receptor binding affinity antipsychotic selectivity

Dopamine Transporter (DAT) Inhibition: Moderate Activity Distinguishes Dual‑Mechanism Potential

The target compound inhibits the human dopamine transporter (DAT) with an IC₅₀ of 4.1 ± 0.8 µM in a synaptosomal reuptake assay . By comparison, the des‑thiophene analog shows substantially weaker DAT inhibition (IC₅₀ > 30 µM), and the 3‑thienyl isomer is approximately equipotent (IC₅₀ ≈ 5.5 µM) [1]. This dual D₃‑antagonist/DAT‑inhibitor profile is mechanistically appealing for conditions such as treatment‑resistant depression and negative symptoms of schizophrenia, where combined dopaminergic modulation is hypothesized to be superior to single‑target agents.

dopamine transporter DAT inhibition reuptake inhibitor

Physicochemical Differentiation: CNS Drug‑Likeness Parameters Favor Blood‑Brain Barrier Penetration

The computed physicochemical profile of the target compound (XLogP3 = 2.7, TPSA = 92.5 Ų, MW = 365.5 Da, HBD = 0, HBA = 6, rotatable bonds = 3) yields a CNS MPO (Multiparameter Optimization) score of approximately 4.8 out of 6, placing it firmly within the recommended CNS drug space (MPO ≥ 4) [1]. The 3‑thienyl isomer has an essentially identical computed profile, but the des‑thiophene analog has a lower XLogP3 (≈1.8) and higher TPSA (≈102 Ų), reducing its predicted passive BBB permeability [2]. The 2‑thienyl substitution thus optimizes lipophilicity without sacrificing the favorable hydrogen‑bonding profile that is characteristic of the benzodioxepine sulfonamide scaffold.

CNS MPO score blood-brain barrier drug-likeness

Optimal Research Application Scenarios for 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine Based on Quantitative Evidence


D₃‑Selective Antipsychotic Lead Optimization Programs

The compound's negligible D₂ affinity (estimated Ki > 10,000 nM) combined with its favorable CNS MPO profile (≈4.8) positions it as a selective D₃‑preferring scaffold. Medicinal chemistry teams can use this compound as a starting point for structure‑activity relationship (SAR) exploration aimed at maximizing D₃ potency while maintaining D₂‑sparing selectivity—a combination that is predictive of antipsychotic efficacy with reduced motor side‑effect liability [1].

Dual D₃/DAT Modulator Tool for Behavioral Pharmacology

With DAT inhibition at 4.1 µM (IC₅₀) and D₂‑sparing D₃ binding, this compound serves as a pharmacological probe for investigating the synergy between dopamine D₃ receptor blockade and dopamine reuptake inhibition in rodent models of depression, anhedonia, and negative schizophrenia symptoms .

Structural Biology Studies of Dopamine Receptor–Ligand Interactions

The well‑defined stereochemistry (single chiral center at pyrrolidine C‑3) and the rigid benzodioxepine core make this compound suitable for co‑crystallization or cryo‑EM studies with dopamine D₃ receptors. Its distinct binding mode, inferred from D₂‑sparing behavior, can help elucidate the structural determinants of D₃ over D₂ subtype selectivity [2].

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.